シンナムアルデヒドオキシム

概要

説明

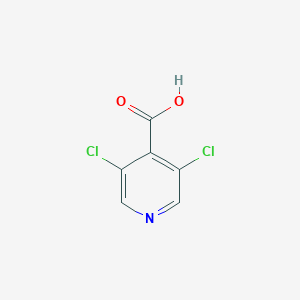

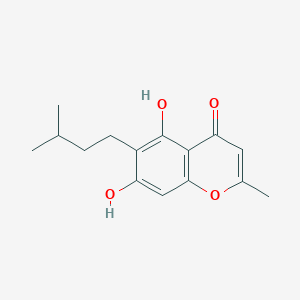

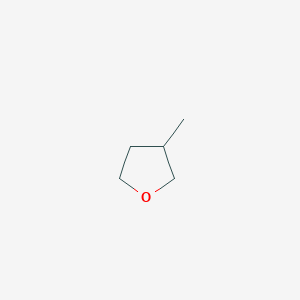

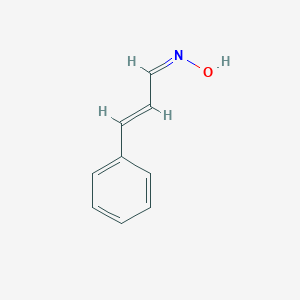

Cinnamaldoxime is a compound with the molecular formula C9H9NO . It is also known by other synonyms such as 3-Phenyl-2-propenal oxime and N-cinnamylidenehydroxylamine . The molecular weight of Cinnamaldoxime is 147.17 g/mol .

Synthesis Analysis

Cinnamaldoxime has been used in the synthesis of isoquinoline through the Beckmann rearrangement . This process involves the use of different H-zeolites, K-10 montmorillonite clay, amorphous SiO2–Al2O3, and γ-alumina .Molecular Structure Analysis

The molecular structure of Cinnamaldoxime includes a total of 20 bonds; 11 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 oxime (aliphatic), and 1 hydroxyl group .Chemical Reactions Analysis

Cinnamaldoxime undergoes the Beckmann rearrangement to produce isoquinoline . Additionally, it can be dehydrated by a non-classical aldoxime dehydratase to produce cinnamonitrile .Physical And Chemical Properties Analysis

Cinnamaldoxime has a molecular weight of 147.17 g/mol and a complexity of 146 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 and a topological polar surface area of 32.6 Ų . It has a boiling point of 117-125°C .科学的研究の応用

バイオフィルム阻害剤および駆虫剤

シンナムアルデヒドとその類似体(シンナムアルデヒドオキシムを含む)は、バイオフィルム阻害活性や駆虫活性などの幅広い生物活性を示すことが分かっています . これらの物質は、真菌のカンジダ・アルビカンスのバイオフィルムや線虫のCaenorhabditis elegansに対する効果について試験されています . 薬剤耐性の問題が深刻化し、治療法の選択肢が限られている中、バイオフィルム阻害活性と駆虫活性を備えた天然分子に対する緊急のニーズが高まっています .

線虫駆除剤

シンナムアルデヒドオキシムは、線虫駆除剤として広く知られており、Ascaris suumやMeloidogyne incognitaなどの動物や植物の寄生虫に対する、合成駆虫剤や農薬の自然な代替手段と考えられています .

グリーンケミストリー

シンナムアルデヒドオキシムは、オキシムの合成においてグリーンケミストリーで使用されてきました . この方法は、廃棄物処理の問題を最小限に抑え、従来の方法とは異なるシンプルながらも効率的な手法の例であり、短時間で実行できます .

カルボニル化合物の保護、精製、および特性評価

シンナムアルデヒドオキシムを含むオキシムは、高度に結晶性の化合物であり、保護だけでなく、カルボニル化合物の精製と特性評価にも応用されています .

ニトリル、ニトロ化合物、ニトロン、アミン、およびアザヘテロ環の合成

オキシムは、選択的なα活性化にも役立ち、ニトリル、ニトロ化合物、ニトロン、アミン、およびアザヘテロ環の調製のための中間体として広く使用されています .

殺菌剤と除草剤

無機化学における汎用性の高い配位子

無機化学では、シンナムアルデヒドオキシムを含むオキシムは、汎用性の高い配位子として機能します <svg class="icon" height="16" p-id="1735" t="170926

作用機序

Target of Action

Cinnamaldehyde oxime, also known as Cinnamaldoxime, is a derivative of cinnamaldehyde, a compound found in the bark of cinnamon trees . It has been reported to exhibit a broad range of biological activities, including antibiofilm and anthelmintic activities . The primary targets of cinnamaldehyde oxime are believed to be bacterial cells and nematodes, such as Candida albicans and Caenorhabditis elegans . It also targets key proteins involved in the NF-κB pathway .

Mode of Action

Cinnamaldehyde oxime interacts with its targets by inhibiting their growth and reproduction . It damages bacterial cell membranes, inhibits ATPase activity, disrupts energy metabolism, and prevents biofilm formation . In nematodes, it exhibits anthelmintic properties . It also inhibits the NF-κB pathway, which plays a crucial role in inflammation and immunity .

Biochemical Pathways

Cinnamaldehyde oxime affects multiple signaling pathways. It operates primarily by inhibiting the NF-κB pathway and modulating pro-inflammatory mediators . It also impacts the peroxisome proliferator-activated receptors (PPARs), AMP-activated protein kinase (AMPK), PI3K/insulin receptor substrate 1 (PI3K/IRS1), and retinol-binding protein 4/glucose transporters type 4 (RBP4/GLUT4) pathways . These pathways are involved in inflammation, energy metabolism, and glucose uptake .

Pharmacokinetics

It is known that the compound’s bioavailability and efficacy can be influenced by its chemical structure and the presence of other compounds

Result of Action

The action of cinnamaldehyde oxime results in the inhibition of bacterial growth and reproduction, prevention of biofilm formation, and disruption of energy metabolism . It also exhibits anthelmintic properties, effectively inhibiting the growth of nematodes . At the molecular level, it inhibits key proteins involved in the NF-κB pathway .

Action Environment

The action, efficacy, and stability of cinnamaldehyde oxime can be influenced by various environmental factors. For instance, the pH of the environment can affect the rate of reaction between cinnamaldehyde oxime and its targets . Additionally, the presence of other compounds can influence its bioavailability and efficacy .

Safety and Hazards

Cinnamaldoxime is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid ingestion and inhalation, avoid dust formation, and to use only outdoors or in a well-ventilated area .

将来の方向性

特性

IUPAC Name |

(NE)-N-[(E)-3-phenylprop-2-enylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c11-10-8-4-7-9-5-2-1-3-6-9/h1-8,11H/b7-4+,10-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUQDOYIAKHIMAN-DAAQNPAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13372-81-1, 59336-59-3 | |

| Record name | Cinnamaldehyde oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013372811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13372-81-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77420 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC47500 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47500 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cinnamaldehyde oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.121 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。